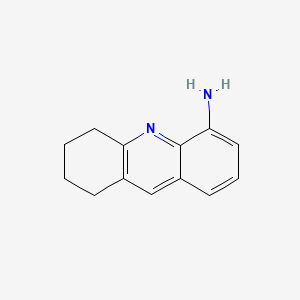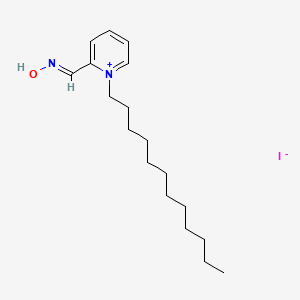
2-Hydroxyiminomethyl-1-dodecylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polymer-assisted deposition (PAD) is a versatile chemical solution route used for the deposition of a wide range of materials, particularly in thin films. This method is known for its ability to produce high-quality coatings of metals, metal oxides, metal nitrides, metal carbides, and their derived composites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PAD involves the use of polymeric additives to stabilize metal ions in solution, which are then deposited onto a substrate. The process typically includes the following steps:
Preparation of the Precursor Solution: Metal salts are dissolved in a solvent, and a polymer is added to form a stable complex.
Deposition: The precursor solution is applied to the substrate using techniques such as spin coating, dip coating, or spray coating.
Heat Treatment: The coated substrate is subjected to thermal treatment to remove the polymer and form the desired metal or metal oxide film.
Industrial Production Methods
In industrial settings, PAD is used to produce thin films for various applications, including electronics, optics, and catalysis. The process can be scaled up by using automated deposition systems and continuous heat treatment furnaces to ensure uniformity and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
PAD primarily involves the following types of reactions:
Thermal Decomposition: The polymer-metal complex decomposes upon heating to form the desired metal or metal oxide.
Oxidation: Metal ions in the precursor solution are oxidized to form metal oxides during the heat treatment process.
Common Reagents and Conditions
Reagents: Metal salts (e.g., nitrates, chlorides), polymers (e.g., polyvinyl alcohol), solvents (e.g., water, ethanol).
Major Products
The major products formed through PAD include thin films of metals (e.g., copper, nickel), metal oxides (e.g., titanium dioxide, zinc oxide), and metal nitrides (e.g., titanium nitride) .
Aplicaciones Científicas De Investigación
PAD has a wide range of scientific research applications:
Chemistry: Used for the synthesis of high-purity thin films and nanostructures for catalysis and sensor applications.
Biology: Employed in the fabrication of biocompatible coatings for medical implants and devices.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Mecanismo De Acción
The mechanism of PAD involves the stabilization of metal ions by polymers, which prevents premature precipitation and allows for uniform deposition. During heat treatment, the polymer decomposes, and the metal ions are reduced or oxidized to form the desired material. The molecular targets and pathways involved include the interaction between metal ions and polymer functional groups, as well as the thermal decomposition of the polymer .
Comparación Con Compuestos Similares
PAD is unique compared to other deposition methods due to its ability to produce high-quality films with precise control over composition and thickness. Similar compounds and methods include:
Sol-Gel Process: Involves the transition of a solution into a solid gel phase, used for producing metal oxides.
Chemical Vapor Deposition (CVD): A process where gaseous reactants form a solid material on a substrate.
Physical Vapor Deposition (PVD): Involves the physical transfer of material from a source to a substrate in a vacuum environment.
PAD stands out due to its simplicity, cost-effectiveness, and ability to produce uniform coatings on complex substrates .
Propiedades
Número CAS |
3150-38-7 |
|---|---|
Fórmula molecular |
C18H31IN2O |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |
InChI |
InChI=1S/C18H30N2O.HI/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H |
Clave InChI |
SWZLHQKRIGCCEU-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O.[I-] |
SMILES canónico |
CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


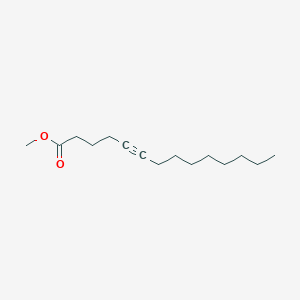
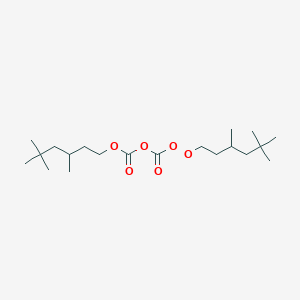
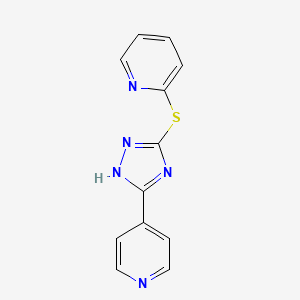
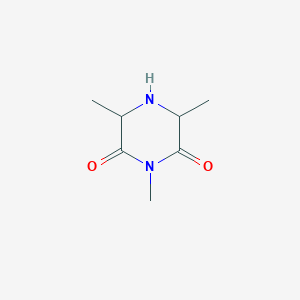
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
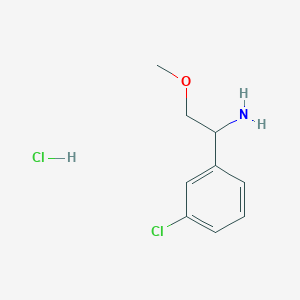
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
